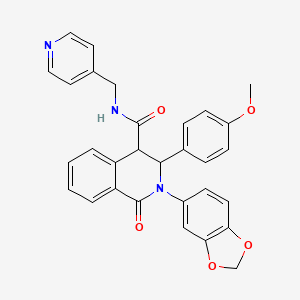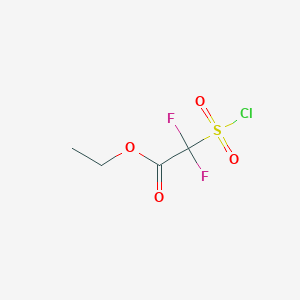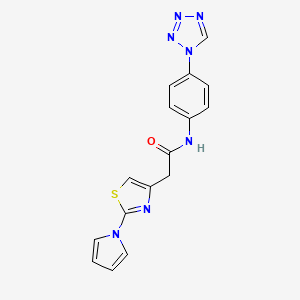
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide, also known as PTAC, is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. PTAC is a thiazole-tetrazole hybrid compound that has shown promising results in the treatment of various diseases. In
科学的研究の応用
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
作用機序
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of MMP activity has been linked to the inhibition of tumor growth and metastasis. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has been found to possess antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide has also been found to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, one limitation of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is its limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
将来の方向性
For the study of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide include the development of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide derivatives with improved solubility and potency and investigating its potential in combination with other drugs.
合成法
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with 2-bromo-1-pyrrole followed by the reaction of the resulting compound with 4-aminophenyl tetrazole. The final product is obtained by reacting the intermediate with acetyl chloride. The synthesis method has been optimized to ensure high yields and purity of the final product.
特性
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c24-15(9-13-10-25-16(19-13)22-7-1-2-8-22)18-12-3-5-14(6-4-12)23-11-17-20-21-23/h1-8,10-11H,9H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSLHCUWVCNULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(11aS)-1,3-dioxo-5-[4-(propan-2-yl)phenyl]-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2781152.png)
![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)


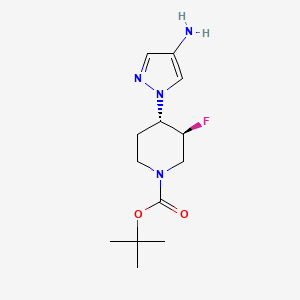
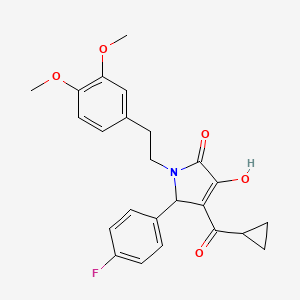

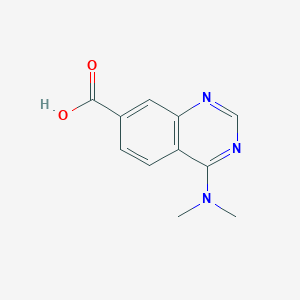

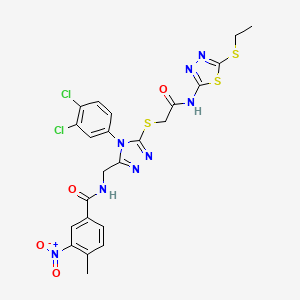

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)
